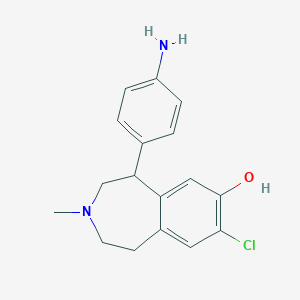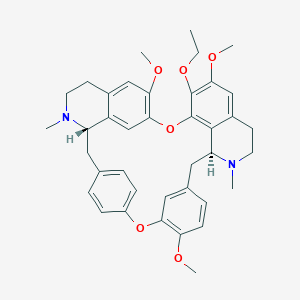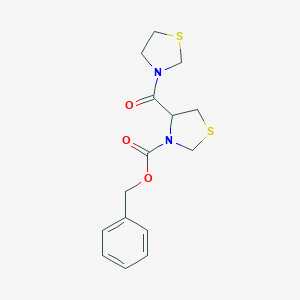
Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate, also known as BTTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidine derivative that has shown promising results in scientific research for its various pharmacological and biological activities.
Mecanismo De Acción
The exact mechanism of action of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. Studies have suggested that this compound may inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, this compound has been shown to scavenge free radicals, thereby reducing oxidative stress. The antimicrobial activity of this compound is believed to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate in lab experiments is its diverse range of pharmacological and biological activities. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its moderate yield and purity, which can make it challenging to obtain sufficient quantities of the compound for certain experiments.
Direcciones Futuras
There are several future directions for the research on Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate. One area of interest is its potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further studies are needed to investigate the antimicrobial activity of this compound and its potential applications in the development of new antibiotics. Another area of interest is the potential use of this compound as an antioxidant in the treatment of oxidative stress-related diseases. Further studies are also needed to investigate the safety and toxicity of this compound in vivo.
In conclusion, this compound is a thiazolidine derivative that has shown potential as an anti-inflammatory, antioxidant, and antimicrobial agent. Its diverse range of pharmacological and biological activities makes it an attractive compound for further research. The synthesis method of this compound involves the reaction of benzyl isocyanate with 1,3-thiazolidine-2-thione in the presence of a suitable base. While there are limitations to using this compound in lab experiments, its potential applications in various fields make it a promising compound for future research.
Métodos De Síntesis
The synthesis of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate involves the reaction of benzyl isocyanate with 1,3-thiazolidine-2-thione in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of this compound obtained through this method is moderate, and the purity of the compound can be improved through further purification steps.
Aplicaciones Científicas De Investigación
Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has been extensively studied for its various pharmacological and biological activities. It has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, this compound has been investigated for its antimicrobial activity, with studies demonstrating its effectiveness against various bacterial and fungal strains.
Propiedades
Número CAS |
122230-37-9 |
|---|---|
Fórmula molecular |
C15H18N2O3S2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3S2/c18-14(16-6-7-21-10-16)13-9-22-11-17(13)15(19)20-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Clave InChI |
ARKABCLDYHVJMU-UHFFFAOYSA-N |
SMILES |
C1CSCN1C(=O)C2CSCN2C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CSCN1C(=O)C2CSCN2C(=O)OCC3=CC=CC=C3 |
Sinónimos |
KNP 057 KNP-057 Z-thioPro-thiazolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



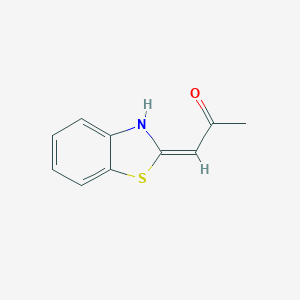
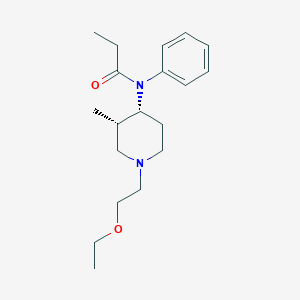
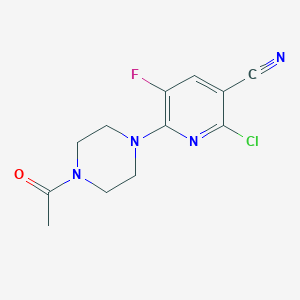

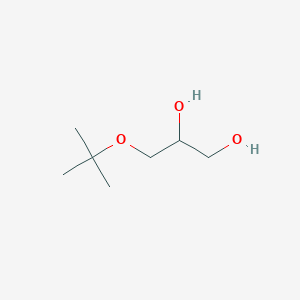

![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
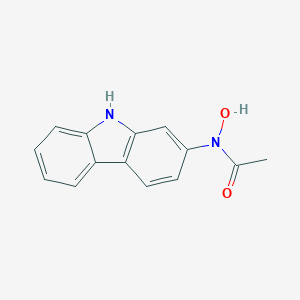

![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
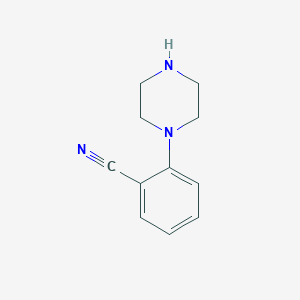
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
